molecular formula C7H12O3 B13298524 2-[1-(Hydroxymethyl)cyclobutyl]acetic acid

2-[1-(Hydroxymethyl)cyclobutyl]acetic acid

Cat. No.: B13298524
M. Wt: 144.17 g/mol
InChI Key: LUTNFZGEAKAMGB-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclobutyl]acetic acid is an organic compound with a cyclobutyl ring substituted with a hydroxymethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxymethyl)cyclobutyl]acetic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the cyclization of a linear precursor containing a hydroxymethyl group and a carboxylic acid group under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxymethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

    Oxidation: Formation of 2-[1-(Carboxymethyl)cyclobutyl]acetic acid

    Reduction: Formation of 2-[1-(Hydroxymethyl)cyclobutyl]ethanol

    Substitution: Formation of 2-[1-(Halomethyl)cyclobutyl]acetic acid or 2-[1-(Aminomethyl)cyclobutyl]acetic acid

Scientific Research Applications

2-[1-(Hydroxymethyl)cyclobutyl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(Hydroxymethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid
  • 2-[1-(Methyl)cyclobutyl]acetic acid
  • 2-[1-(Ethyl)cyclobutyl]acetic acid

Uniqueness

2-[1-(Hydroxymethyl)cyclobutyl]acetic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enables its use in a variety of applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-[1-(hydroxymethyl)cyclobutyl]acetic acid

InChI

InChI=1S/C7H12O3/c8-5-7(2-1-3-7)4-6(9)10/h8H,1-5H2,(H,9,10)

InChI Key

LUTNFZGEAKAMGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)CO

Origin of Product

United States

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